Cas no 2549033-97-6 (2-cyano-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)acetohydrazide)

2-Cyano-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)acetohydrazide is a specialized heterocyclic compound featuring a cyanoacetohydrazide moiety linked to a dihydropyrimidinone scaffold. This structure imparts reactivity suitable for applications in pharmaceutical and agrochemical synthesis, particularly as a key intermediate in the development of biologically active molecules. The presence of both cyano and hydrazide functional groups enhances its versatility in nucleophilic addition and condensation reactions. Its dihydropyrimidinone core contributes to potential binding interactions in medicinal chemistry, making it valuable for drug discovery. The compound's stability and synthetic accessibility further support its utility in research and industrial settings. Proper handling and storage are recommended due to its reactive nature.
2-cyano-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)acetohydrazide structure
2549033-97-6 structure
Product Name:2-cyano-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)acetohydrazide
CAS No:2549033-97-6
MF:C8H13N5O2
MW:211.221120595932
CID:5314477
PubChem ID:168000453
Update Time:2025-10-24

2-cyano-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)acetohydrazide Chemical and Physical Properties

Names and Identifiers

    • 2-Cyanoacetic acid 2-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)hydrazide
    • 2-cyano-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)acetohydrazide
    • 2549033-97-6
    • Inchi: 1S/C8H13N5O2/c1-5-4-7(15)11-8(10-5)13-12-6(14)2-3-9/h5,8,10,13H,2,4H2,1H3,(H,11,15)(H,12,14)
    • InChI Key: NWCRVIMTPKBUKH-UHFFFAOYSA-N
    • SMILES: O=C1CC(C)NC(NNC(CC#N)=O)N1

Computed Properties

  • Exact Mass: 211.10692467g/mol
  • Monoisotopic Mass: 211.10692467g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 307
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.5
  • Topological Polar Surface Area: 106Ų

Experimental Properties

  • Density: 1.45±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: -2.35±0.10(Predicted)

2-cyano-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)acetohydrazide Pricemore >>

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Additional information on 2-cyano-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)acetohydrazide

Comprehensive Guide to 2-cyano-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)acetohydrazide (CAS No. 2549033-97-6): Properties, Applications, and Market Insights

2-cyano-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)acetohydrazide (CAS No. 2549033-97-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This cyanoacetohydrazide derivative features a unique molecular structure combining a pyrimidinone core with a cyanoacetohydrazide moiety, making it a valuable intermediate for synthesizing biologically active molecules. Researchers are particularly interested in its potential as a heterocyclic building block for drug discovery and crop protection agents.

The compound's molecular formula is C8H9N5O2, with a molecular weight of 207.19 g/mol. Its structural features include a reactive cyano group and hydrazide functionality, which enable diverse chemical transformations. The presence of the 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl group contributes to its potential hydrogen bonding capacity, an important characteristic for biological interactions. These properties make 2-cyano-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)acetohydrazide particularly interesting for medicinal chemistry applications where molecular recognition is crucial.

In pharmaceutical research, 2-cyano-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)acetohydrazide serves as a key intermediate for developing potential therapeutic agents. Recent studies have explored its utility in creating small molecule inhibitors targeting various enzymes. The compound's pyrimidine scaffold is structurally similar to nucleobases, making it relevant for designing molecules that interact with biological systems. Researchers are investigating derivatives of this compound for potential applications in addressing metabolic disorders and inflammatory conditions, aligning with current trends in precision medicine and targeted drug development.

The agrochemical industry has shown growing interest in 2-cyano-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)acetohydrazide derivatives as potential crop protection agents. The compound's structural features suggest possible activity against plant pathogens, and several research groups are exploring its use in developing new fungicides and bactericides. This application aligns with the global push for more sustainable agricultural practices and the need for novel pest management solutions that address resistance issues in existing products.

From a synthetic chemistry perspective, 2-cyano-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)acetohydrazide offers multiple reactive sites for chemical modification. The cyano group can undergo various transformations, including reduction to amines or conversion to tetrazoles. The hydrazide moiety provides opportunities for condensation reactions to form heterocyclic systems. These characteristics make the compound valuable for combinatorial chemistry approaches and structure-activity relationship studies in drug discovery programs.

Market analysis indicates growing demand for specialized heterocyclic compounds like 2-cyano-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)acetohydrazide. The global market for pharmaceutical intermediates is projected to expand significantly, driven by increased R&D investment in drug discovery. Suppliers of this compound should note the importance of providing detailed analytical data, including HPLC purity profiles and comprehensive spectral characterization (NMR, MS), to meet the stringent requirements of pharmaceutical customers.

Quality control is paramount for 2-cyano-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)acetohydrazide suppliers. Current good manufacturing practices (cGMP) compliance is increasingly expected, even for research quantities. Analytical methods typically include reverse-phase HPLC for purity assessment, with UV detection at appropriate wavelengths. The compound should be supplied with complete spectroscopic characterization data, including 1H NMR, 13C NMR, and mass spectra, to facilitate researcher verification and regulatory submissions.

Storage and handling recommendations for 2-cyano-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)acetohydrazide typically suggest protection from moisture and storage at controlled room temperature or below. While not classified as highly hazardous, standard laboratory precautions should be observed when handling this compound, including the use of personal protective equipment. The compound's stability under various conditions should be documented by suppliers to guide researchers in experimental planning.

Future research directions for 2-cyano-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)acetohydrazide may explore its potential in emerging therapeutic areas such as kinase inhibition or epigenetic modulation. The compound's versatility as a synthetic intermediate positions it well for incorporation into diverse molecular architectures. Additionally, computational chemistry approaches could help predict its metabolic fate and potential toxicity profiles, supporting more efficient drug development processes.

In conclusion, 2-cyano-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)acetohydrazide (CAS No. 2549033-97-6) represents a valuable chemical building block with significant potential in pharmaceutical and agrochemical research. Its unique structural features and multiple reactive sites make it particularly interesting for medicinal chemistry applications. As research continues to uncover new applications for this compound, its importance in drug discovery and crop protection innovation is likely to grow, reflecting broader trends in molecular design and sustainable chemistry.

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